

# HSD17B13: A Promising Therapeutic Target for NAFLD and NASH - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-26 |           |
| Cat. No.:            | B12384330      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD, NASH, fibrosis, and hepatocellular carcinoma. This protective effect has spurred the development of therapeutic strategies aimed at inhibiting HSD17B13 activity. This technical guide provides an in-depth overview of HSD17B13's role in NAFLD/NASH pathogenesis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

# Introduction: The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, primarily expressed in hepatocytes and localized to the surface of lipid droplets.[1][2] Its expression is significantly upregulated in patients with NAFLD.[2][3] While its precise physiological functions are still under investigation, compelling evidence points to its involvement in lipid metabolism, particularly retinol metabolism, and the progression of liver disease.[4][5]



The discovery that genetic variants leading to a loss of HSD17B13 function protect against chronic liver diseases has been a significant breakthrough.[4][6] Unlike other genetic variants that increase the risk of NAFLD, the protective nature of HSD17B13 loss-of-function mutations makes it an attractive target for therapeutic intervention.[7]

# Genetic Validation of HSD17B13 as a Therapeutic Target

Multiple genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that are associated with a reduced risk of NAFLD and NASH. The most well-characterized variant is rs72613567, a splice variant that leads to a truncated, inactive protein.[4][5]



| Genetic<br>Variant        | Association<br>with Liver<br>Disease                              | Odds Ratio<br>(OR) / Risk<br>Reduction          | Population          | Citation |
|---------------------------|-------------------------------------------------------------------|-------------------------------------------------|---------------------|----------|
| rs72613567 (TA<br>allele) | Reduced risk of<br>NAFLD and<br>NASH cirrhosis<br>(heterozygotes) | 17% (95% CI 8–<br>25) and 26%<br>(95% CI 7–40)  | European<br>descent | [4]      |
| rs72613567 (TA<br>allele) | Reduced risk of<br>NAFLD and<br>NASH cirrhosis<br>(homozygotes)   | 30% (95% CI<br>13–43) and 49%<br>(95% CI 15–69) | European<br>descent | [4]      |
| rs72613567 (TA<br>allele) | Reduced risk of<br>alcoholic liver<br>disease<br>(heterozygotes)  | 42%                                             | European            | [8]      |
| rs72613567 (TA<br>allele) | Reduced risk of<br>alcoholic liver<br>disease<br>(homozygotes)    | 53%                                             | European            | [8]      |
| rs72613567 (TA<br>allele) | Reduced risk of alcoholic cirrhosis (heterozygotes)               | 42%                                             | European            | [8]      |
| rs72613567 (TA<br>allele) | Reduced risk of alcoholic cirrhosis (homozygotes)                 | 73%                                             | European            | [8]      |
| rs9992651                 | Reduced<br>development of<br>NAFLD                                | 0.74 (95% CI<br>0.671–0.826)                    | Mixed               | [4][6]   |
| rs13118664                | Reduced<br>development of<br>NAFLD                                | 0.74 (95% CI<br>0.667–0.821)                    | Mixed               | [4][6]   |



## Mechanism of Action: Signaling Pathways and Molecular Interactions

HSD17B13's pathogenic role in NAFLD is believed to be multifaceted, involving the regulation of lipid metabolism and pro-inflammatory pathways. Its expression is induced by the liver X receptor- $\alpha$  (LXR- $\alpha$ ) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1][4] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that enhances lipid accumulation.[1]

Recent evidence also suggests that HSD17B13 can activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, through a TGF-β1-dependent mechanism.[5][9] The enzyme's retinol dehydrogenase activity is also implicated in its function, as altered retinoid metabolism is linked to NAFLD pathogenesis.[4][5]







### Experimental Workflow for in vivo HSD17B13 Knockdown Start Induce NAFLD/NASH in Mice (e.g., High-Fat Diet) Administer AAV-shHSD17B13 or Control Vector Continue Diet for **Specified Duration** Collect Blood and Liver Tissue Samples **Analyze Outcomes** Histological Analysis Serum Biochemistry Gene & Protein Expression (H&E, Sirius Red) (qRT-PCR, Western Blot) (ALT, AST)

Click to download full resolution via product page

End



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
- To cite this document: BenchChem. [HSD17B13: A Promising Therapeutic Target for NAFLD and NASH A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384330#hsd17b13-as-a-therapeutic-target-fornafld-and-nash]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com